Bilorphin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

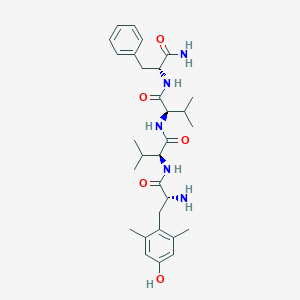

Bilorphin is a synthetic organic compound derived from a naturally occurring tetrapeptide isolated from an Australian estuarine isolate of Penicillium species MST-MF667 . It acts as a G protein signaling biased agonist of the μ-opioid receptor in vitro, promoting minimal β-arrestin recruitment and receptor internalization . This unique property makes this compound a promising candidate for the development of next-generation analgesics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bilorphin is synthesized through a series of chemical reactions involving the modification of naturally occurring tetrapeptides. The synthesis involves the glycosylation of the C-terminal residue of this compound to create bilactorphin, which enhances its systemic and oral activity . The specific reaction conditions and reagents used in the synthesis of this compound are proprietary and not publicly disclosed.

Industrial Production Methods: The industrial production of this compound involves the large-scale fermentation of Penicillium species MST-MF667, followed by the extraction and purification of the tetrapeptides. These tetrapeptides are then chemically modified to produce this compound. The process requires stringent quality control measures to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions: Bilorphin undergoes various chemical reactions, including glycosylation, which enhances its pharmacological properties . It is also involved in receptor binding and activation, leading to G protein signaling without significant β-arrestin recruitment .

Common Reagents and Conditions: The glycosylation of this compound involves the use of glycosyl donors and acceptors under specific reaction conditions. The exact reagents and conditions are proprietary and not publicly disclosed .

Major Products Formed: The major product formed from the glycosylation of this compound is bilactorphin, which exhibits enhanced systemic and oral activity compared to this compound .

Scientific Research Applications

Bilorphin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Bilorphin exerts its effects by acting as a G protein signaling biased agonist of the μ-opioid receptor . It promotes minimal β-arrestin recruitment and receptor internalization, leading to a unique signaling profile that reduces the risk of adverse side effects commonly associated with traditional opioids . The molecular targets and pathways involved in this compound’s mechanism of action include the μ-opioid receptor and downstream G protein signaling cascades .

Comparison with Similar Compounds

Bilorphin is unique compared to other opioid peptides due to its G protein signaling bias and minimal β-arrestin recruitment . Similar compounds include:

Properties

Molecular Formula |

C30H43N5O5 |

|---|---|

Molecular Weight |

553.7 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C30H43N5O5/c1-16(2)25(29(39)33-24(27(32)37)14-20-10-8-7-9-11-20)35-30(40)26(17(3)4)34-28(38)23(31)15-22-18(5)12-21(36)13-19(22)6/h7-13,16-17,23-26,36H,14-15,31H2,1-6H3,(H2,32,37)(H,33,39)(H,34,38)(H,35,40)/t23-,24-,25-,26+/m1/s1 |

InChI Key |

IYNDNOATOVLHNV-POTDNYQPSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.